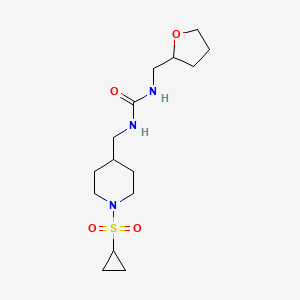

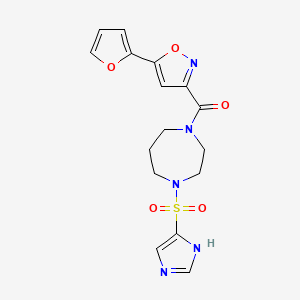

![molecular formula C8H13ClO2S B2877129 Spiro[2.5]octane-2-sulfonyl chloride CAS No. 2168613-14-5](/img/structure/B2877129.png)

Spiro[2.5]octane-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[2.5]octane-2-sulfonyl chloride is a chemical compound that is related to spiro[3.4]octane-2-sulfonyl chloride . Spiro[2.5]octane is a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, making spirocycles inherently highly 3-dimensional structures .

Aplicaciones Científicas De Investigación

Novel Catalyst Synthesis

A study by Rajabi‐salek, Zolfigol, and Zarei (2018) introduced a sulfonic acid functionalized 1,4-diazabicyclo[2.2.2]octane (DABCO)-based magnetic nanoparticle for the synthesis of spiropyran derivatives, showcasing high reaction yields, short reaction times, and the recyclability of the catalyst (Rajabi‐salek, Zolfigol, & Zarei, 2018).

Advanced Organic Synthesis Techniques

Kerner and Wipf (2021) demonstrated the semipinacol rearrangement of arylsulfonylbicyclo[1.1.0]butanes to produce spiro[3.4]octanes and related spirocycles, which could be further transformed into various compounds, highlighting the compound's role in complex organic syntheses (Kerner & Wipf, 2021).

Spiroisothiazolidine Synthesis

Dobrydnev et al. (2015) reported a method for constructing spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones through the sulfonylation of aminocyclopropane- and aminocyclobutanecarboxylates, revealing a novel pathway for synthesizing isothiazolidine derivatives (Dobrydnev et al., 2015).

Heterogeneous Catalysis for Spiropyran Derivatives

Moosavi‐Zare et al. (2016) described the use of silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride as a nanostructured catalyst for the synthesis of spiropyrans, demonstrating an efficient and green approach to producing these compounds (Moosavi‐Zare et al., 2016).

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating the potential of sulfonated compounds in enhancing the performance of fuel cells (Bae, Miyatake, & Watanabe, 2009).

Direcciones Futuras

Spirocyclic structures, such as Spiro[2.5]octane-2-sulfonyl chloride, have seen a dramatic increase in attention in recent years, especially in the field of drug discovery . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research may focus on the development of new synthetic methodologies and applications of these structures in medicinal chemistry.

Propiedades

IUPAC Name |

spiro[2.5]octane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVNJDKPMCJUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

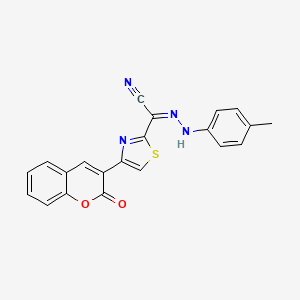

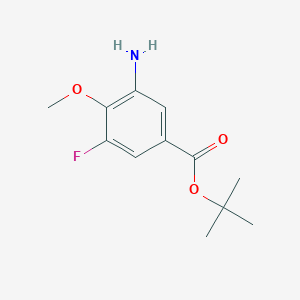

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

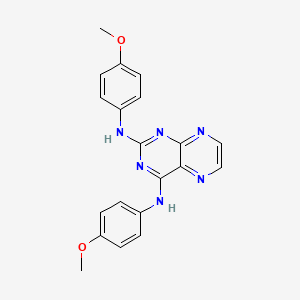

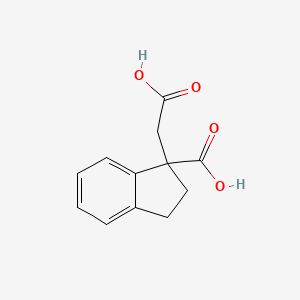

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

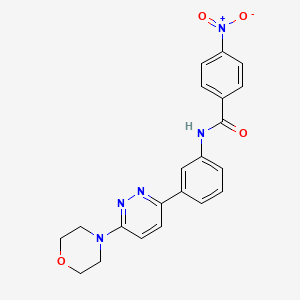

![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)

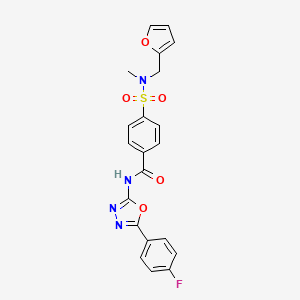

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)